molecular formula C12H26Cl2N2O B2582515 (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride CAS No. 2416218-70-5

(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride

Cat. No.: B2582515
CAS No.: 2416218-70-5
M. Wt: 285.25
InChI Key: SXCAMRDUPBADFT-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride is a chiral organic compound of interest in medicinal chemistry and drug discovery. This molecule features a morpholine ring and a piperidine ring, both nitrogen-containing heterocycles that are privileged structures in pharmaceutical development. These structural motifs are frequently found in compounds that act as kinase inhibitors and modulators of chemokine receptors, such as CCR5 . The specific stereochemistry, denoted by (2R,6S), is often critical for biological activity and binding affinity. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, making it more suitable for experimental biological assays. As a building block, this compound can be utilized in the synthesis of more complex molecules or serve as a key scaffold for probing biological targets. Researchers can explore its potential application in developing therapies for various conditions, including oncological , inflammatory , and neurological diseases . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(2R,6S)-2,6-dimethyl-4-(piperidin-4-ylmethyl)morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c1-10-7-14(8-11(2)15-10)9-12-3-5-13-6-4-12;;/h10-13H,3-9H2,1-2H3;2*1H/t10-,11+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIUVFCEFCARHE-HVNHDPPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through a Mannich condensation reaction involving formaldehyde, a secondary amine, and an aldehyde or ketone.

    Substitution with Piperidine: The piperidine moiety is introduced via a nucleophilic substitution reaction, where the morpholine ring reacts with a piperidine derivative under basic conditions.

    Purification and Crystallization: The final product is purified through recrystallization and converted to its dihydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis involves multi-step processes to construct the morpholine core and introduce functional groups. Critical reactions include:

Table 1: Key Synthetic Reactions

Reaction TypeReagents/ConditionsPurposeSource Citations
Morpholine Ring FormationDiethanolamine + Formaldehyde (acidic)Cyclization to form morpholine
Nucleophilic SubstitutionPiperidine derivative + Alkyl halide (DMF, 80°C)Introduction of piperidine group
Reductive AminationPd/C, H₂ (ethanol, 50°C)Reduction of imine intermediates
AlkylationMethyl iodide (K₂CO₃, THF)Methyl group addition
Salt FormationHCl (aqueous)Dihydrochloride preparation
  • Morpholine Ring Synthesis : Cyclization of diethanolamine derivatives with formaldehyde under acidic conditions forms the morpholine backbone.

  • Piperidine Functionalization : Alkylation at the 4-position of morpholine employs nucleophilic substitution with piperidine derivatives in polar aprotic solvents.

  • Stereochemical Control : The (2R,6S) configuration is achieved via chiral resolution or asymmetric catalysis, though specific protocols remain proprietary .

Nucleophilic Substitution

The piperidine-methyl group is introduced via SN2 displacement using alkyl halides (e.g., chloromethylpiperidine) in DMF at elevated temperatures. Steric hindrance from the methyl groups at positions 2 and 6 necessitates prolonged reaction times (>12 hrs) for complete conversion.

Reductive Amination

Imine intermediates formed during piperidine coupling are reduced using hydrogen gas over palladium catalysts. Ethanol acts as both solvent and proton donor, ensuring high selectivity (>90%) for the desired amine.

Salt Formation

Treatment with concentrated HCl in aqueous ethanol yields the dihydrochloride salt, enhancing solubility (up to 50 mg/mL in water) .

Industrial Optimization

Large-scale production employs:

  • Continuous Flow Reactors : For morpholine cyclization, reducing side-product formation.

  • Catalytic Hydrogenation : Pd/C recycling protocols minimize costs.

  • Crystallization : The dihydrochloride form is purified via antisolvent addition (e.g., acetone) to achieve >99% purity .

Stability and Reactivity

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming degradation products .

  • pH Sensitivity : The free base precipitates at pH > 8, limiting aqueous reactions to acidic or neutral conditions .

  • Oxidation : Tertiary amines in the morpholine and piperidine rings resist oxidation under mild conditions but degrade with strong oxidizers (e.g., KMnO₄).

Scientific Research Applications

Medicinal Chemistry Applications

  • COX Inhibition :
    Research indicates that derivatives of morpholine compounds, including (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride, have been studied for their potential as cyclooxygenase (COX) inhibitors. These compounds may exhibit anti-inflammatory properties by selectively inhibiting COX-II while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
    CompoundIC50 against COX-IISelectivity
    PYZ30.011 μMHigh
    PYZ40.5 μMModerate
  • Anticancer Activity :
    The compound has been investigated for its potential role in cancer therapeutics. Studies have demonstrated that morpholine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
  • Neuropharmacology :
    The piperidine moiety in this compound suggests possible applications in neuropharmacology. Morpholine derivatives are being explored for their effects on neurotransmitter systems and their potential to treat neurological disorders such as anxiety and depression .

Case Study 1: Anti-inflammatory Properties

A study published in ACS Omega evaluated a series of morpholine derivatives for their inhibitory activity against COX enzymes. The results indicated that certain modifications to the morpholine structure enhanced COX-II selectivity and reduced ulcerogenic effects compared to traditional NSAIDs .

Case Study 2: Anticancer Activity

In a recent investigation, researchers synthesized various morpholine derivatives and assessed their cytotoxic effects on breast cancer cell lines. The study found that specific structural modifications led to significant reductions in cell viability, indicating the potential of these compounds as anticancer agents .

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

  • Structure : Contains a piperidine core substituted with a diphenylmethoxy group.
  • Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83 g/mol).
  • Key Differences :
    • Lacks the morpholine ring and stereospecific methyl groups.
    • The diphenylmethoxy group increases hydrophobicity (logP > 3 predicted), contrasting with the target compound’s moderate lipophilicity (logP: 0.61) .
  • Applications : Used in organic synthesis but lacks documented pharmacological relevance compared to morpholine derivatives .

5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine

  • Structure : Morpholine core with pyridin-2-amine substitution.
  • Molecular Formula : C₁₁H₁₆N₄O (MW: 208.27 g/mol).
  • Key Differences :
    • Replaces the piperidinylmethyl group with a pyridin-2-amine, altering electronic properties and hydrogen-bonding capacity.
    • Lower molecular weight and absence of hydrochloride salts reduce solubility compared to the target compound .
  • Synthesis : Prepared via nitro-group reduction, similar to methods for related morpholine derivatives .

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride (CAS: 922734-43-8)

  • Structure : Morpholine core with a bulky 2-methyl-3-phenylpropyl substituent.
  • Molecular Formula: C₁₆H₂₆ClNO (MW: 283.84 g/mol).
  • Used as Amorolfine Impurity 9, highlighting its role in antifungal drug quality control .

2-Chloro-4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyrido[3,2-d]pyrimidine (CAS: 1542141-96-7)

  • Structure : Pyrido[3,2-d]pyrimidine fused ring system with a morpholine substituent.
  • Molecular Formula : C₁₃H₁₅ClN₄O (MW: 278.74 g/mol).
  • Key Differences :
    • The fused aromatic system introduces planar rigidity, contrasting with the flexible piperidinylmethyl group in the target compound.
    • Predicted higher density (1.275 g/cm³) and boiling point (407.5°C) reflect enhanced stability .

Physicochemical and Pharmacological Comparisons

Property Target Compound 4-(Diphenylmethoxy)piperidine HCl 5-[(2R,6S)-Morpholinyl]pyridin-2-amine Amorolfine Impurity 9
Molecular Weight (g/mol) 289.24 303.83 208.27 283.84
logP 0.61 >3 (predicted) ~1.5 (estimated) ~3.5 (predicted)
Solubility High (dihydrochloride salt) Low (hydrophobic substituent) Moderate (free base) Low (bulky substituent)
Stereochemistry (2R,6S) None (2R,6S) Racemic
Therapeutic Relevance Antifungal (inference) Synthetic intermediate Intermediate in drug synthesis Antifungal impurity

Biological Activity

(2R,6S)-2,6-Dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride is a morpholine derivative with potential biological applications. This compound has garnered attention for its interactions with various biological targets, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring substituted with two methyl groups at the 2 and 6 positions and a piperidin-4-yl methyl group at the 4 position. Its molecular formula is C11H22N2OC_{11}H_{22}N_2O with a molecular weight of approximately 198.31 g/mol.

Synthesis

The synthesis typically involves:

  • Formation of the Morpholine Ring : Reaction of diethanolamine with formaldehyde under acidic conditions.
  • Substitution at the 2 and 6 Positions : Introduction of methyl groups.
  • Attachment of the Piperidin-4-yl Methyl Group : Nucleophilic substitution using piperidin-4-yl ethyl halide.

The biological activity of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine is primarily attributed to its ability to interact with specific receptors and enzymes, modulating their activity. The exact pathways involved depend on the biological context in which the compound is utilized.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives containing similar morpholine structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
mriBIQ 13da/14daA549~1012
DoxorubicinA549~10-

Neuropharmacological Effects

Morpholine derivatives have been studied for their neuropharmacological properties. The piperidine moiety may enhance central nervous system penetration, suggesting potential applications in treating neurological disorders.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was associated with cell cycle arrest and induction of apoptosis .
  • Receptor Binding Studies : Investigations into receptor binding have shown that this compound can act as an antagonist or agonist depending on the receptor type, influencing various physiological responses .

Q & A

What synthetic methodologies are recommended for the preparation of (2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride?

Level: Basic
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the morpholine core followed by functionalization. A validated approach includes nucleophilic substitution and reductive amination steps, as demonstrated in the synthesis of structurally analogous morpholine derivatives. For example, a pyridyl-substituted morpholine was synthesized using nitro-group reduction and amine coupling under controlled conditions . Key considerations:

  • Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize hydrolysis.
  • Optimize stoichiometry (e.g., 1.2 equivalents of piperidin-4-ylmethyl chloride) to drive reaction completion.
  • Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure purity before salt formation.

Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Level: Basic
Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • ¹H NMR (600 MHz): Assign stereochemistry using coupling constants (e.g., J = 6.44 Hz for diastereotopic methyl groups in related morpholines) .
  • LCMS (ESI): Verify molecular weight (e.g., m/z 208 [M+H]+ for a similar scaffold) and detect ionic impurities .
  • Chiral HPLC: Resolve enantiomers using a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to confirm ≥98% diastereomeric excess.
  • Elemental Analysis: Validate stoichiometry (C, H, N ±0.4% theoretical).

How can researchers resolve discrepancies between computational docking predictions and experimental binding affinity data for this compound?

Level: Advanced
Answer:
Discrepancies may arise from unaccounted conformational dynamics or solvation effects. Methodological strategies include:

  • Molecular Dynamics (MD) Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess ligand-protein flexibility. Compare dominant poses with docking results.
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to identify entropic/enthalpic contributions overlooked in docking.
  • Mutagenesis Studies: Validate critical residues (e.g., catalytic site mutations) to confirm binding hypotheses. Cross-reference with SPR kinetic data (e.g., KD vs. kon/koff) .

What strategies are effective for controlling stereoselectivity during the synthesis of the (2R,6S)-configured morpholine core?

Level: Advanced
Answer:
Stereochemical fidelity requires precise control at cyclization and substitution steps:

  • Asymmetric Catalysis: Employ (R)-BINAP-Pd complexes for enantioselective C–N bond formation (e.g., 90% ee achieved in related piperidine syntheses).
  • Chiral Auxiliaries: Use (S)-proline-derived intermediates to enforce chair-conformation selectivity during morpholine ring closure.
  • X-ray Crystallography: Confirm absolute configuration via SHELX-refined structures (Mo- radiation, R1 < 0.05) .

What are the optimal storage conditions to ensure long-term stability of the dihydrochloride salt form?

Level: Basic
Answer:

  • Storage: Seal in amber glass vials under argon at 4°C. Desiccate with silica gel to prevent hygroscopic degradation (common in dihydrochlorides).
  • Stability Monitoring: Perform quarterly HPLC assays (C18 column, 0.1% TFA in water/acetonitrile) to detect hydrolysis products. Karl Fischer titration ensures moisture content remains <0.5% .

How should researchers design experiments to investigate metabolic stability in hepatic microsomal assays?

Level: Advanced
Answer:

  • Incubation Setup: Use pooled human liver microsomes (0.5 mg/mL) with NADPH (1 mM) and test compound (1–10 µM) in potassium phosphate buffer (pH 7.4).
  • Quenching and Analysis: Terminate aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile. Quantify parent compound via LC-MS/MS (MRM transitions optimized for [M+2H]<sup>2+</sup> ions).
  • Data Interpretation: Calculate intrinsic clearance (CLint) using the in vitro half-life method. Compare with structural analogs to identify metabolic soft spots (e.g., piperidine N-demethylation) .

How can researchers address batch-to-batch variability in biological activity data?

Level: Advanced
Answer:

  • Purity Profiling: Use orthogonal methods (HPLC, DSC) to detect polymorphic forms or residual solvents.
  • Bioassay Standardization: Include a reference standard (e.g., pharmacopeial-grade impurity B) in each assay plate to normalize inter-experimental variability .
  • Solubility Optimization: Pre-dissolve the compound in DMSO (10 mM stock) and dilute in assay buffer with 0.01% Tween-20 to mitigate aggregation.

What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Level: Advanced
Answer:

  • ADMET Prediction: Use Schrödinger’s QikProp or SwissADME to estimate logP (target: 2–3), Caco-2 permeability, and CYP450 inhibition.
  • PBPK Modeling: Simulate plasma concentration-time profiles using GastroPlus™ (compartmental absorption model). Validate with in vivo rodent data for bioavailability adjustments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.